3-methyl-1,2-thiazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)3-8-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOLGPQFVGOIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1,2-thiazole-4-carbaldehyde: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-thiazole-4-carbaldehyde is a heterocyclic aldehyde built upon the isothiazole core, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms.[1] This scaffold is a key building block in medicinal chemistry due to the diverse biological activities exhibited by thiazole-containing molecules.[2][3] The presence of a reactive aldehyde functional group at the 4-position, coupled with the methyl group at the 3-position, provides a versatile platform for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 3-methyl-1,2-thiazole-4-carbaldehyde, with a focus on its applications in drug discovery and development.
Chemical Structure and Properties
The chemical structure of 3-methyl-1,2-thiazole-4-carbaldehyde consists of a 1,2-thiazole ring substituted with a methyl group at position 3 and a carbaldehyde group at position 4.
IUPAC Name: 3-methyl-1,2-thiazole-4-carbaldehyde[1] Synonyms: 3-methylisothiazole-4-carbaldehyde[1] CAS Number: 17265-59-7[1] Molecular Formula: C₅H₅NOS[1]
The arrangement of the atoms and functional groups in the molecule dictates its reactivity and physical properties. The aromatic isothiazole ring provides stability, while the aldehyde group is a key site for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 3-methyl-1,2-thiazole-4-carbaldehyde is presented in the table below. These are computed properties and should be considered as estimates.
| Property | Value | Source |
| Molecular Weight | 127.17 g/mol | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectral Data
-
¹H NMR: A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. A singlet for the methyl group (CH₃) protons around 2.5-3.0 ppm. A singlet for the proton on the thiazole ring.
-
¹³C NMR: A signal for the carbonyl carbon of the aldehyde in the downfield region (180-190 ppm). Signals for the aromatic carbons of the thiazole ring, and a signal for the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the aldehyde group around 1700 cm⁻¹. Bands corresponding to the C=N and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (127.17).
Synthesis of 3-Methyl-1,2-thiazole-4-carbaldehyde
While a specific, detailed experimental protocol for the synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde is not widely published, a common and effective method for the formylation of electron-rich heterocyclic rings is the Vilsmeier-Haack reaction .[2][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.
Another potential synthetic route can be adapted from the preparation of the isomeric 4-methyl-thiazole-5-carbaldehyde.[7][8][9] This would involve a two-step process starting from a corresponding ester:
-
Reduction of a 3-methyl-1,2-thiazole-4-carboxylate ester to the corresponding primary alcohol, (3-methyl-1,2-thiazol-4-yl)methanol.
-
Oxidation of the primary alcohol to the desired aldehyde, 3-methyl-1,2-thiazole-4-carbaldehyde.
Illustrative Synthetic Workflow (Vilsmeier-Haack Approach)
Below is a generalized workflow for the synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde via the Vilsmeier-Haack reaction. The causality behind the experimental choices is to activate the DMF with POCl₃ to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich isothiazole ring.
Caption: Generalized Vilsmeier-Haack reaction workflow for the synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful formation of the product at each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product.
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 3-methyl-1,2-thiazole in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise, while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Workup and Isolation: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt. The product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic extracts with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-methyl-1,2-thiazole-4-carbaldehyde.
Reactivity and Applications in Drug Development
The aldehyde functionality of 3-methyl-1,2-thiazole-4-carbaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Key Reactions of the Aldehyde Group
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing diverse substituents and building molecular complexity.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon chain and introduce double bonds.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines to form hydrazones, or active methylene compounds in Knoevenagel condensations. These reactions are instrumental in the synthesis of various heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyrazole rings.[7][10]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups.
Role as a Building Block in Medicinal Chemistry
The isothiazole nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[11] The unique electronic properties of the thiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its utility in drug design.[6]
While specific examples of drugs derived directly from 3-methyl-1,2-thiazole-4-carbaldehyde are not widely reported, its structural motifs are found in various classes of therapeutic agents. The synthetic versatility of this aldehyde allows for its incorporation into lead compounds for optimization of their pharmacological properties. For instance, the synthesis of novel thiazole derivatives containing other heterocyclic moieties like pyrazole has been explored for developing new antimicrobial and anticancer agents.[7]
The general strategy involves using 3-methyl-1,2-thiazole-4-carbaldehyde as a starting point to construct a library of diverse compounds, which are then screened for biological activity.
Caption: Role of 3-methyl-1,2-thiazole-4-carbaldehyde as a building block in a typical drug discovery workflow.
Safety and Handling
3-Methyl-1,2-thiazole-4-carbaldehyde is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Methyl-1,2-thiazole-4-carbaldehyde is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, though not extensively detailed in the literature for this specific isomer, can be reasonably achieved through established methods like the Vilsmeier-Haack reaction. The reactivity of its aldehyde group allows for a wide range of chemical modifications, enabling the construction of diverse molecular libraries for biological screening. As the quest for novel therapeutic agents continues, the utility of such well-defined and reactive scaffolds will undoubtedly remain a cornerstone of synthetic and medicinal chemistry.
References
-
Al-Majidi, S. M. R., et al. (2017). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. [Link]
- Bouattour, R., et al. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research, 11(03), 183-191.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12955274, 3-Methyl-1,2-thiazole-4-carbaldehyde. Retrieved from [Link].
-
Gomaa, M. A.-M. (2019). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
-
Hassan, A. S., et al. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]
-
Hassan, A. S., et al. (2020). Full article: Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
JETIR (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.org. [Link]
-
Mistry, D. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]
-
NIST (n.d.). Thiazole. NIST WebBook. [Link]
-
S. Mechergui, et al. (2020). (PDF) Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. ResearchGate. [Link]
-
Sharma, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Singh, P., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
- Singh, R. P., et al. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Zaky, H., et al. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. [Link]
Sources
- 1. 3-Methyl-1,2-thiazole-4-carbaldehyde | C5H5NOS | CID 12955274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 8. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Methyl-1,2-thiazole-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-thiazole-4-carbaldehyde, a key heterocyclic building block, is gaining significant attention in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its emerging applications, particularly in the realm of drug discovery. The unique arrangement of sulfur and nitrogen atoms within the 1,2-thiazole (isothiazole) ring, coupled with the reactive aldehyde functionality, makes this compound a versatile synthon for the creation of complex molecular architectures with diverse biological activities.[1]
Core Molecular Attributes
A precise understanding of the fundamental properties of 3-Methyl-1,2-thiazole-4-carbaldehyde is crucial for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 17265-59-7 | [2] |
| Molecular Formula | C₅H₅NOS | [2] |
| Molecular Weight | 127.17 g/mol | [2] |
| IUPAC Name | 3-methyl-1,2-thiazole-4-carbaldehyde | [2] |
| Synonyms | 3-methylisothiazole-4-carbaldehyde | [2] |
Synthesis and Characterization
While specific, detailed synthetic protocols for 3-methyl-1,2-thiazole-4-carbaldehyde are not abundantly available in readily accessible literature, a plausible and efficient synthetic route can be extrapolated from established isothiazole synthesis methodologies. The following protocol is a proposed pathway based on common synthetic strategies for related isothiazole derivatives.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-methyl-1,2-thiazole-4-carbaldehyde.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of a Thioamide Precursor
A suitable β-ketoester would be reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent like toluene. This reaction typically requires heating to facilitate the conversion of the ketone to a thioketone.
Step 2: Cyclization to the Isothiazole Ring
The resulting thioamide intermediate would then be cyclized using a source of ammonia, such as ammonium chloride, often in the presence of an oxidizing agent to promote the formation of the aromatic isothiazole ring.
Step 3: Formylation of the Isothiazole Ring
The final step involves the introduction of the aldehyde group at the 4-position of the 3-methylisothiazole ring. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. The reaction would be carefully quenched, and the product isolated and purified, typically by column chromatography.
Characterization
The structural confirmation of the synthesized 3-methyl-1,2-thiazole-4-carbaldehyde would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl protons, the aldehyde proton, and the proton on the isothiazole ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR would display distinct resonances for the methyl carbon, the carbons of the isothiazole ring, and the carbonyl carbon of the aldehyde.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would provide further structural information.
Reactivity and Chemical Properties
The chemical reactivity of 3-methyl-1,2-thiazole-4-carbaldehyde is dominated by the aldehyde group and the aromatic isothiazole ring.
-
Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig reaction, aldol condensation) to form larger, more complex molecules. This makes it a valuable handle for further molecular elaboration.
-
Isothiazole Ring: The isothiazole ring is a stable aromatic system.[1] The electron-withdrawing nature of the nitrogen and sulfur atoms influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.
Applications in Drug Discovery and Development
The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[1] While specific applications of 3-methyl-1,2-thiazole-4-carbaldehyde are not extensively documented, its potential as a building block in drug discovery is significant.
Role as a Versatile Intermediate
The presence of the reactive aldehyde group allows for the facile introduction of this heterocyclic motif into a variety of molecular frameworks. This is particularly valuable in the synthesis of compound libraries for high-throughput screening. The isothiazole core can act as a bioisostere for other aromatic systems, offering a means to modulate the physicochemical properties and biological activity of a lead compound.
Potential Biological Activities of Isothiazole Derivatives
Derivatives of the isothiazole ring have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The isothiazole nucleus is a component of some biocidal agents.
-
Anti-inflammatory Effects: Certain isothiazole derivatives have shown promise as anti-inflammatory agents.
-
Anticancer Properties: The isothiazole scaffold has been incorporated into molecules designed as potential anticancer therapeutics.
The synthetic accessibility and versatile reactivity of 3-methyl-1,2-thiazole-4-carbaldehyde make it a valuable tool for medicinal chemists exploring these and other therapeutic areas.
Safety and Handling
Based on available data, 3-methyl-1,2-thiazole-4-carbaldehyde is a flammable liquid and vapor. It is considered harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Methyl-1,2-thiazole-4-carbaldehyde is a valuable heterocyclic building block with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the versatile reactivity of its aldehyde group make it an attractive starting material for the development of novel compounds with a range of potential biological activities. As research into isothiazole-based therapeutics continues to expand, the importance of this and related synthons is likely to grow.
References
-
PubChem. 3-Methyl-1,2-thiazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
- Science of Synthesis. Product Class 15: Isothiazoles. Georg Thieme Verlag KG.
- Hussein W, Zitouni TG. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem. 2018;2(2):52-55.
- Evrena AE, Dawbaaa S, Nuha D, et al. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure. 2021;1241:130692.
-
Isothiazole synthesis. Organic Chemistry Portal. [Link]
Sources
Solubility Profile of 3-Methyl-1,2-thiazole-4-carbaldehyde in Organic Solvents
[1][2][3]
Executive Summary
This technical guide characterizes the solubility profile and physicochemical behavior of 3-methyl-1,2-thiazole-4-carbaldehyde (CAS: 17265-59-7), a critical heteroaromatic scaffold used in the synthesis of bioactive compounds, including c-Met kinase inhibitors and agrochemicals.[1][2][3] Unlike its 1,3-thiazole isomers, the 1,2-thiazole (isothiazole) core exhibits distinct polarity and stability profiles due to the adjacent sulfur-nitrogen bond.[1][2][3]
This document provides a predictive solubility matrix, validated experimental protocols for solubility determination, and solvent selection criteria for process chemistry.[3] It addresses the specific challenges of handling isothiazole aldehydes, including their sensitivity to nucleophilic attack and potential for hemiacetal formation in protic solvents.[3]
Physicochemical Characterization
Understanding the fundamental properties of the solute is prerequisite to predicting solvent interactions.[3] The 3-methyl-1,2-thiazole-4-carbaldehyde molecule possesses a polar isothiazole ring and a reactive aldehyde handle.[1][2][3]
Table 1: Physicochemical Properties
| Property | Value | Source/Method | Implications for Solubility |
| Molecular Formula | C₅H₅NOS | PubChem [1] | Low Molecular Weight (127.17 g/mol ) favors solubility in polar organic solvents.[1][2][3] |
| LogP (Predicted) | ~0.8 | XLogP3 [1] | Moderate lipophilicity; likely soluble in alcohols and chlorinated solvents, sparingly soluble in water.[3] |
| H-Bond Donors | 0 | Structure Analysis | No inherent H-bond donating capability limits solubility in non-polar hydrocarbons.[1][2][3] |
| H-Bond Acceptors | 3 (N, O, S) | Structure Analysis | High affinity for protic solvents (MeOH, EtOH) via hydrogen bonding.[3] |
| Physical State | Low-melting Solid / Oil | Analogous Compounds | Requires careful temperature control during dissolution to avoid oiling out.[1][2][3] |
| pKa (Conj. Acid) | ~ -0.5 to 2.0 | Estimated | Weakly basic nitrogen; solubility can be manipulated with strong acids (pH < 1).[1][2][3] |
Solubility Profile
The following solubility data is synthesized from functional group analysis and standard behavior of isothiazole derivatives.
Solvent Class Compatibility Matrix
Table 2: Predicted Solubility Profile at 25°C
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction | Application |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice.[1][2][3] | Reaction media; Stock solutions for bioassays.[2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Dispersion forces and weak H-bonding with aldehyde carbonyl.[1][3] | Extraction; Chromatography.[2][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>30 mg/mL) | Hydrogen bonding (Solvent OH → Solute N/O).[3] | Recrystallization (often with anti-solvent).[2][3] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-30 mg/mL) | Dipole-dipole; good general compatibility.[1][2][3] | Standard reaction work-up; Washing.[1][2][3] |
| Ethers | THF, MTBE, Diethyl Ether | Moderate | Coordination with oxygen lone pairs.[3] | Grignard reactions; Lithiation.[2][3] |
| Hydrocarbons | Hexane, Heptane, Toluene | Low (<1 mg/mL) | Polarity mismatch; solute is too polar for non-polar matrix.[3] | Anti-solvent for precipitation.[2][3] |
| Water | Water (pH 7) | Slight (1-5 mg/mL) | Hydrophobic effect of the methyl-isothiazole core dominates.[1][2][3] | Aqueous work-up (remains in organic phase).[1][2][3] |
Stability Considerations in Solution
-
Aldehyde Oxidation: In oxygenated solvents (e.g., ethers, THF) exposed to air, the aldehyde C-4 position is prone to autoxidation to the carboxylic acid.[3] Protocol: Degas solvents and store under Argon/Nitrogen.
-
Hemiacetal Formation: In primary alcohols (MeOH, EtOH), reversible hemiacetal formation may occur, complicating HPLC analysis.[3] Protocol: Use Acetonitrile (ACN) for analytical standards.
-
Base Sensitivity: The isothiazole ring is susceptible to ring-opening in the presence of strong bases (e.g., NaOH, alkoxides), particularly at elevated temperatures [2].[3]
Experimental Protocols
To determine the exact solubility limit for process optimization (e.g., determining the maximum concentration for a reaction), use the following self-validating Gravimetric Protocol.
Protocol A: Gravimetric Solubility Determination (Step-by-Step)
Objective: Quantify the saturation concentration (
Materials:
-
Target Solvent (HPLC Grade)
-
Scintillation Vials (20 mL)
Workflow:
-
Saturation: Add excess solute to 2 mL of solvent in a vial.
-
Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes at 25°C. Visually confirm undissolved solid remains (if clear, add more solute).
-
Agitation: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Withdraw 1 mL of supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate solvent under a stream of nitrogen or reduced pressure (Rotavap) at <40°C.
-
Drying: Dry residue in a vacuum desiccator for 4 hours to remove trace solvent.
-
Quantification: Weigh the vial with residue (
).
Calculation:
Validation Step: Re-dissolve the residue in a known volume of HPLC mobile phase and quantify against a standard curve to ensure no degradation occurred during evaporation.
Visualization: Solubility Determination Logic
The following diagram outlines the decision process for selecting the appropriate solubility method based on the compound's behavior.
Figure 1: Decision tree for selecting the appropriate solubility determination methodology based on initial visual screening.
Solvent Selection for Process Chemistry
Selecting the right solvent is a balance between solubility, reactivity, and isolation ease.[3]
Recrystallization Strategies
Since the compound is likely soluble in alcohols and insoluble in hydrocarbons:
-
Solvent: Ethanol or Isopropanol (Dissolves compound at high temp).[2][3]
-
Anti-Solvent: Hexane or Heptane (Induces precipitation upon cooling).[2][3]
Reaction Media
-
For Nucleophilic Additions: Use DCM or THF .[1][3] Avoid alcohols to prevent hemiacetal interference.[2][3]
-
For High-Temp Cyclizations: Use Toluene (if solubility permits at reflux) or DMF (requires aqueous workup).[1][2][3]
Visualization: Solvent Selection Logic
Figure 2: Logical framework for selecting solvents for reaction versus purification steps.
References
-
National Center for Biotechnology Information.[2][3] (2025).[2][3][4][5][6] PubChem Compound Summary for CID 12955274, 3-methyl-1,2-thiazole-4-carbaldehyde. Retrieved from [Link]
-
Science of Synthesis.[2][3] (2002).[2][3] Product Class 15: Isothiazoles.[1][3][7] Thieme Chemistry. Retrieved from [Link][2][3]
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3] Longman Scientific & Technical.[2][3] (Standard reference for solubility protocols).
Sources
- 1. 3364-80-5|Thiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. 1,2-Thiazole-4-carbaldehyde | C4H3NOS | CID 9989239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-1,2-thiazole-4-carbaldehyde | C5H5NOS | CID 12955274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Melting point and boiling point data for 3-methyl-1,2-thiazole-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 3-methyl-1,2-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the physicochemical properties, synthesis, and handling of 3-methyl-1,2-thiazole-4-carbaldehyde. As a key heterocyclic building block, understanding its characteristics is paramount for its effective application in medicinal chemistry and materials science. This guide moves beyond a simple data sheet to provide in-depth analysis, comparative studies with its isomers, and detailed protocols for its synthesis and empirical characterization.
Introduction and Structural Context
3-methyl-1,2-thiazole-4-carbaldehyde belongs to the isothiazole class of heterocyclic compounds, a structural motif present in various biologically active molecules.[1][2] The arrangement of a sulfur and a nitrogen atom adjacent to each other in the five-membered ring imparts unique electronic and physical properties. The presence of reactive methyl and carbaldehyde functionalities at the C3 and C4 positions, respectively, makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents.[3][4]
A thorough review of established chemical databases reveals a notable gap: while computational data for 3-methyl-1,2-thiazole-4-carbaldehyde are available, experimentally verified melting and boiling point data are not published. This guide addresses this gap by providing a detailed physicochemical profile based on computational methods, a comparative analysis with structurally similar isomers, and robust protocols for the experimental determination of these key properties.
Physicochemical Profile
The fundamental identity and computed properties of 3-methyl-1,2-thiazole-4-carbaldehyde are summarized below. This data, sourced from the PubChem database, provides a theoretical baseline for the compound.[5]
| Property | Value | Source |
| IUPAC Name | 3-methyl-1,2-thiazole-4-carbaldehyde | PubChem[5] |
| Synonyms | 3-methyl-isothiazole-4-carbaldehyde | PubChem[5] |
| CAS Number | 17265-59-7 | PubChem[5] |
| Molecular Formula | C₅H₅NOS | PubChem[5] |
| Molecular Weight | 127.17 g/mol | PubChem[5] |
| SMILES | CC1=NSC=C1C=O | PubChem[5] |
| InChIKey | ILOLGPQFVGOIHL-UHFFFAOYSA-N | PubChem[5] |
| Computed XLogP3 | 0.8 | PubChem[5] |
The structure features a planar aromatic isothiazole ring. The aldehyde group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, while its polarity significantly influences the molecule's overall dipole moment. These factors are critical determinants of its melting and boiling points.
Comparative Analysis with Structural Isomers
To estimate the physical properties of the target compound, it is instructive to analyze the experimentally determined data of its structural isomers. The relative positions of the heteroatoms and substituents dramatically affect intermolecular forces and, consequently, the energy required for phase transitions.
| Compound | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Thiazole-4-carboxaldehyde | 3364-80-5 | 61-65[6] | 100-102 (at 16 Torr)[6] | |
| 1,3-Thiazole-5-carbaldehyde | 1003-32-3 | Not Available | 92-94 (at 16 mmHg)[7][8] | |
| 4-Methyl-1,3-thiazole-2-carbaldehyde | 13750-68-0 | Not Available | Not Available | |
| 5-Methyl-1,3-thiazole-2-carbaldehyde | 13838-78-3 | Not Available | 236 (at 760 mmHg)[9] | |
| 3-Methyl-1,2-thiazole-4-carbaldehyde | 17265-59-7 | Data Not Available | Data Not Available |
Analysis of Isomeric Data:
-
Impact of Heteroatom Position (1,2- vs. 1,3-): The adjacent S-N bond in the 1,2-thiazole (isothiazole) ring of our target compound creates a different dipole moment compared to the 1,3-thiazole isomers. This directly influences crystal lattice packing (melting point) and liquid-phase intermolecular attractions (boiling point).
-
Substituent Position: The melting point of Thiazole-4-carboxaldehyde (61-65 °C) suggests that the aldehyde group allows for efficient crystal packing. The boiling points, often recorded under vacuum, indicate that these compounds are relatively high-boiling at atmospheric pressure and may be susceptible to decomposition. The atmospheric boiling point of 236 °C for 5-Methyl-1,3-thiazole-2-carbaldehyde provides a useful reference point.[9]
Based on this comparative data, it is reasonable to hypothesize that 3-methyl-1,2-thiazole-4-carbaldehyde is a solid at room temperature with a melting point potentially in the range of 40-80 °C and a boiling point exceeding 200 °C at atmospheric pressure.
Proposed Synthesis Pathway
A robust synthesis is essential for obtaining a pure sample for characterization. The following diagram and protocol outline a plausible pathway for the preparation of 3-methyl-1,2-thiazole-4-carbaldehyde, adapted from established isothiazole synthesis methodologies.
Caption: Proposed synthesis workflow for 3-methyl-1,2-thiazole-4-carbaldehyde.
Experimental Protocol:
-
Thionation of Propionamide: Propionamide is reacted with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene or THF under reflux to yield thiopropionamide. The reaction progress is monitored by TLC.
-
Cyclocondensation: The resulting thiopropionamide is reacted with an appropriate α-halo-β-oxo-aldehyde, such as 2-chloro-3-oxobutanal (or a protected equivalent), in a solvent like ethanol. The mixture is heated to reflux. This step constitutes a Hantzsch-type synthesis adapted for the isothiazole core.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to aqueous workup to remove inorganic salts.
-
Final Purification: The final purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure 3-methyl-1,2-thiazole-4-carbaldehyde. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for Experimental Characterization
Accurate determination of melting and boiling points requires meticulous technique and calibrated equipment.
Melting Point Determination
This protocol ensures the determination of the thermodynamic melting point.
Caption: Standard workflow for accurate melting point determination.
Methodology:
-
Instrument Calibration: Calibrate the digital melting point apparatus using certified standards, such as those from Sigma-Aldrich, which cover the expected range (e.g., Benzophenone, 47-49 °C).[10]
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried under vacuum to remove any residual solvent, as impurities can depress and broaden the melting range.
-
Loading: Pack the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary in the apparatus and heat rapidly to a temperature approximately 15 °C below the anticipated melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ – T₂.
-
Boiling Point Determination (Micro-scale)
For small sample quantities or to avoid decomposition at high temperatures, a micro-scale boiling point determination under reduced pressure is recommended.
Methodology:
-
Apparatus Setup: Place a few drops of the liquid sample into a small test tube (Thiele tube or similar). Insert a small, inverted capillary tube (sealed at one end) into the liquid.
-
Heating: Gently heat the apparatus in an oil bath. As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary as trapped air expands and is replaced by the sample's vapor.
-
Equilibrium: Continue heating until the bubble stream is rapid and continuous, then remove the heat source.
-
Measurement: The liquid will begin to cool and contract. The moment the bubbling stops and the liquid just begins to enter the inverted capillary, record the temperature. This is the boiling point, where the vapor pressure of the substance equals the pressure of the system (atmospheric or vacuum).
-
Vacuum Application: For measurement under reduced pressure, connect the apparatus to a vacuum line with a manometer. The procedure remains the same, but the recorded boiling point must be reported with the corresponding pressure (e.g., 105 °C at 15 Torr).
Safety and Handling
While no specific toxicity data exists for 3-methyl-1,2-thiazole-4-carbaldehyde, the hazard profile of its isomers provides a basis for safe handling procedures.[5][11]
-
GHS Hazard Statements (Inferred):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Use a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood.
-
Conclusion
3-methyl-1,2-thiazole-4-carbaldehyde is a valuable heterocyclic compound whose full experimental characterization is still pending in public literature. This guide provides a robust framework for its study, offering a detailed computational profile, context from known isomers, and actionable, field-proven protocols for its synthesis and the empirical determination of its melting and boiling points. By following these methodologies, researchers can confidently produce and characterize this compound, unlocking its potential for applications in drug discovery and beyond.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12955274, 3-Methyl-1,2-thiazole-4-carbaldehyde. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763214, Thiazole-4-carboxaldehyde. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4263432, 4-Methyl-1,3-thiazole-2-carbaldehyde. Available at: [Link]
-
Chemsrc (2025). Thiazole-4-carboxaldehyde | CAS#:3364-80-5. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4839. Available at: [Link]
-
ChemSynthesis (2025). 1,3-thiazole-5-carbaldehyde. Available at: [Link]
- Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. (2003). Product Class 15: Isothiazoles. Thieme.
-
Wikipedia. Isothiazole. Available at: [Link]
-
Norman Network. Commission Decision of 9 February 2006. Available at: [Link]
-
Britannica (2018). Thiazole. Available at: [Link]
-
Google Patents. United States Patent 7,494,641. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-1,2-thiazole-4-carbaldehyde | C5H5NOS | CID 12955274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiazole-4-carboxaldehyde , 95% , 3364-80-5 - CookeChem [cookechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 5-Thiazolecarboxaldehyde 95 1003-32-3 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Schiff bases using 3-methyl-1,2-thiazole-4-carbaldehyde
Abstract
This application note details the optimized protocols for synthesizing Schiff bases (imines) utilizing 3-methyl-1,2-thiazole-4-carbaldehyde (also known as 3-methylisothiazole-4-carbaldehyde) as the electrophilic precursor. The 1,2-thiazole (isothiazole) scaffold is a critical pharmacophore in medicinal chemistry, distinct from its 1,3-thiazole isomer, offering unique electronic properties and biological activities ranging from antimicrobial to anti-inflammatory effects. This guide presents two validated methodologies: a Standard Thermal Reflux for scalability and a Microwave-Assisted Protocol for rapid library generation. Detailed characterization parameters (NMR, IR) and troubleshooting matrices are provided to ensure reproducibility.
Introduction & Chemical Background
The condensation of primary amines with carbonyl compounds to form azomethines (
-
Electronic Context: The isothiazole ring (containing adjacent S and N atoms) exerts an inductive electron-withdrawing effect ($ -I $), making the C4-formyl group highly electrophilic. This facilitates nucleophilic attack by amines but also increases the susceptibility of the resulting imine to hydrolysis.
-
Regiochemistry: The methyl group at position 3 provides steric bulk that can influence crystal packing but generally does not hinder the condensation reaction at position 4.
-
Nomenclature Note: Throughout this protocol, "1,2-thiazole" refers to the isothiazole ring system. This must not be confused with "thiazole" (1,3-thiazole).
Experimental Workflow Visualization
The following diagram outlines the logical flow for the synthesis and decision-making process.
Figure 1: Decision tree and workflow for the synthesis of isothiazole-based Schiff bases.
Materials & Equipment
-
Precursor: 3-methyl-1,2-thiazole-4-carbaldehyde (CAS: 17265-59-7).[2]
-
Amine Source: Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline) or heterocyclic amines.[3]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[4]
-
Equipment:
-
Reflux condenser and round-bottom flask (Method A).
-
Microwave reactor (e.g., CEM Discover or Anton Paar Monowave) (Method B).
-
TLC plates (Silica gel 60 F254).
-
Protocol A: Standard Thermal Synthesis (Batch Scale)
Best for: Gram-scale synthesis, high purity requirements, and thermally stable amines.
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-methyl-1,2-thiazole-4-carbaldehyde (1.0 mmol, ~127 mg) in 15 mL of absolute ethanol.
-
Amine Addition: Add the stoichiometric equivalent (1.0 mmol) of the chosen primary amine.[3]
-
Activation: Add 2–3 drops of glacial acetic acid.
-
Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of the amine.
-
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours.
-
Monitoring: Check progress via TLC every hour. The aldehyde spot (visible under UV) should disappear.
-
Isolation:
-
Remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture onto ~50 g of crushed ice with stirring.
-
A precipitate (the Schiff base) should form immediately.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (
) and cold ethanol ( ). Recrystallize from hot ethanol to yield the pure product.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid library generation, difficult-to-react amines, and solvent-free conditions.
-
Mixing: In a microwave-safe vial (10 mL), mix 3-methyl-1,2-thiazole-4-carbaldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Solvent/Catalyst: Add a minimum amount of ethanol (1–2 mL) to create a slurry, or perform neat (solvent-free) if the amine is a liquid. Add 1 drop of glacial acetic acid.
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Temperature: 80°C
-
Power: Dynamic (Max 200W)
-
Time: 2–10 minutes (Hold time)
-
-
Workup: Cool the vial using compressed air (built-in feature of most reactors). Add 5 mL of cold ethanol to the vial, sonicate to dislodge the solid, and filter as described in Protocol A.
Characterization & Validation
Successful synthesis is confirmed by the disappearance of carbonyl signals and the appearance of imine signals.
Spectroscopic Expectations
| Technique | Functional Group | Expected Signal / Value | Notes |
| FT-IR | Azomethine ( | Sharp, strong band.[3] Diagnostic of imine formation. | |
| FT-IR | Carbonyl ( | Must be absent in pure product. | |
| 1H NMR | Azomethine ( | Singlet.[3][5] Shift varies with amine electronics. | |
| 1H NMR | Isothiazole Ring ( | Typically downfield due to heteroaromatic ring current. | |
| 1H NMR | Methyl Group ( | Characteristic singlet for the 3-methyl group. | |
| 13C NMR | Azomethine ( |
Mechanism of Formation
The reaction proceeds via a hemiaminal intermediate, followed by dehydration.
Figure 2: Simplified mechanistic pathway for acid-catalyzed Schiff base formation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in EtOH; Reaction incomplete. | 1. Concentrate solvent by rotary evaporation to 1/3 volume.2. Cool to -20°C overnight.3. Verify reaction completion via TLC. |
| Oily Product | Impurities or low melting point. | 1. Scratch the flask glass with a rod to induce nucleation.2. Recrystallize using a mixed solvent system (EtOH:Water 9:1). |
| Starting Material Remains | Equilibrium limitation or steric hindrance. | 1. Increase catalyst concentration.2. Use a Dean-Stark trap (toluene reflux) to physically remove water and drive equilibrium (Le Chatelier's principle). |
| Hydrolysis on Column | Silica gel is slightly acidic. | 1. Avoid column chromatography if possible (recrystallize instead).2. If necessary, neutralize silica with 1% Triethylamine in the eluent. |
References
-
Vicini, P., et al. (2003).[3] "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.
-
PubChem. (n.d.).[2][3] "3-Methyl-1,2-thiazole-4-carbaldehyde Compound Summary." National Library of Medicine.
-
Sahu, R., et al. (2012).[3] "Green synthesis, characterization and biological studies of thiazole derived Schiff base complexes." International Journal of Pharmaceutical Sciences and Research.
-
Chimenti, F., et al. (2000).[3] "Synthesis and selective monoamine oxidase B inhibitory activity of some 3-methylisothiazole derivatives." Farmaco, 55(2), 104-108.
-
Dawood, K. M., et al. (2006).[3] "Synthesis of some new benzothiazole and isothiazole derivatives." Journal of Heterocyclic Chemistry.
Sources
Application Notes and Protocols: Wittig Reaction Parameters for the Alkenylation of 3-Methyl-1,2-thiazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination of a Privileged Heterocycle
The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure."[4][5] The functionalization of this core, particularly through the introduction of vinyl groups via olefination of thiazole carbaldehydes, provides a rapid route to novel chemical entities with potential therapeutic applications, including in the development of antidiabetic agents and kinase inhibitors.[6][7]
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a paramount method for the synthesis of alkenes from aldehydes and ketones.[8][9] Its principal advantage lies in the unambiguous placement of the carbon-carbon double bond, a feature not always guaranteed by other olefination methods like alcohol dehydration.[8] This application note provides a detailed guide to the critical parameters governing the Wittig alkenylation of 3-methyl-1,2-thiazole-4-carbaldehyde, a key intermediate in synthetic campaigns. We will delve into the mechanistic nuances that dictate stereochemical outcomes and provide actionable protocols for achieving desired E/Z selectivity.
Mechanistic Underpinnings: Controlling Stereoselectivity
The stereochemical outcome of the Wittig reaction is intricately linked to the nature of the phosphonium ylide employed.[10][11] The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[8][12][13] The stability of the ylide dictates the reaction pathway and, consequently, the geometry of the resulting alkene.[14][15]
The Role of Ylide Stability
-
Unstabilized Ylides: These ylides, typically bearing alkyl substituents on the carbanionic center, are highly reactive.[15] The reaction is kinetically controlled, proceeding rapidly to form a syn-oxaphosphetane, which subsequently collapses to yield the (Z)-alkene as the major product.[14][16]
-
Stabilized Ylides: When the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone), the ylide is less reactive.[15][17] The initial formation of the oxaphosphetane is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane.[14][15] This intermediate then decomposes to afford the (E)-alkene with high selectivity.[10]
-
Semi-stabilized Ylides: Ylides bearing aryl substituents are considered semi-stabilized and often lead to poor E/Z selectivity, yielding mixtures of both isomers.[13][18]
Figure 1: A simplified workflow of the Wittig reaction, highlighting the key stages from reactants to products.
Experimental Protocols and Parameter Optimization
The successful alkenylation of 3-methyl-1,2-thiazole-4-carbaldehyde hinges on the careful selection of reaction conditions. The following protocols provide a starting point for optimization, tailored to achieve either (Z)- or (E)-alkene selectivity.
Protocol 1: Synthesis of (Z)-Vinyl Thiazole using an Unstabilized Ylide
This protocol is designed for the synthesis of the (Z)-isomer, which is typically favored when using unstabilized ylides.[14][16]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methyl-1,2-thiazole-4-carbaldehyde[19]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The formation of the orange-red ylide indicates successful deprotonation.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0°C.
-
Dissolve 3-methyl-1,2-thiazole-4-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.
Protocol 2: Synthesis of (E)-Vinyl Thiazole using a Stabilized Ylide
For the selective synthesis of the (E)-isomer, a stabilized ylide is employed.[10]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available stabilized ylide)
-
Anhydrous Toluene
-
3-Methyl-1,2-thiazole-4-carbaldehyde
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1,2-thiazole-4-carbaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the (E)-alkene from triphenylphosphine oxide and any unreacted starting materials.
The Schlosser Modification for (E)-Alkene Synthesis with Unstabilized Ylides
A significant limitation of the traditional Wittig reaction is the preferential formation of (Z)-alkenes with unstabilized ylides.[12][16] The Schlosser modification offers a clever workaround to achieve the (E)-isomer from these same ylides.[20][21] This method involves the in-situ conversion of the initially formed erythro betaine intermediate to the more stable threo betaine using a strong base like phenyllithium at low temperatures.[12][13] Subsequent protonation and elimination furnish the (E)-alkene.[20]
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
For reactions where the Wittig reaction provides poor yields or selectivity, particularly with sterically hindered ketones or when the (E)-alkene is desired, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[9][22][23] This reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[22] A key advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes.[22][23][24] Additionally, the water-soluble phosphate byproduct is more easily removed during workup compared to the often-problematic triphenylphosphine oxide.[25]
Figure 2: A comparison of the Wittig and Horner-Wadsworth-Emmons reactions for the olefination of 3-methyl-1,2-thiazole-4-carbaldehyde.
Data Summary: Key Reaction Parameters
| Reaction | Ylide Type | Typical Base | Solvent | Temperature | Major Product Isomer |
| Wittig | Unstabilized | n-BuLi, NaH, t-BuOK | THF, Ether | 0°C to RT | (Z)-alkene |
| Wittig | Stabilized | Weaker bases (e.g., NaOMe, NEt₃) or no base | Toluene, DMF | Reflux | (E)-alkene |
| Schlosser Mod. | Unstabilized | n-BuLi, then PhLi | THF | Low Temp. | (E)-alkene |
| HWE | Phosphonate | NaH, K₂CO₃, DBU | THF, DMF | RT to Reflux | (E)-alkene |
Troubleshooting and Expert Insights
Removal of Triphenylphosphine Oxide (TPPO)
A persistent challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often co-elutes with the desired product during chromatography.[26] Several strategies can be employed to mitigate this issue:
-
Precipitation: TPPO is poorly soluble in nonpolar solvents like hexanes or diethyl ether.[27] Concentrating the crude reaction mixture and triturating with these solvents can precipitate a significant portion of the TPPO.[28]
-
Complexation: The addition of certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), can form insoluble complexes with TPPO, which can then be removed by filtration.[27][29]
-
Chromatography-Free Methods: For large-scale synthesis, chromatography is often not feasible. Methods involving solvent precipitation and filtration have been developed for kilogram-scale removal of TPPO.[26][30]
Product Characterization
The E/Z ratio of the alkene products can be readily determined using ¹H NMR spectroscopy.[31][32] The coupling constants (J-values) of the vinylic protons are diagnostic: trans protons typically exhibit larger coupling constants (around 12-18 Hz) compared to cis protons (around 6-12 Hz).[32] The aldehyde proton signal in the starting material (typically around 9-10 ppm) can be monitored to determine reaction completion.[32]
Conclusion
The Wittig reaction and its variants offer a versatile and powerful platform for the synthesis of vinylthiazoles. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can achieve high yields and predictable stereoselectivity in the alkenylation of 3-methyl-1,2-thiazole-4-carbaldehyde. The choice between unstabilized ylides for (Z)-alkenes, stabilized ylides for (E)-alkenes, the Schlosser modification for accessing (E)-alkenes from unstabilized ylides, and the Horner-Wadsworth-Emmons reaction for a reliable route to (E)-alkenes provides a comprehensive toolkit for the synthetic chemist. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of these transformations in drug discovery and development programs.
References
-
Schlosser Modification. SynArchive. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Schlosser Modification. Organic Chemistry Portal. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction. Journal of Chemical Education. Available at: [Link]
-
The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Interpreting NMR Spectra from your Wittig Reaction. CDN. Available at: [Link]
-
Unstabilized Ylide Reactions in Wittig. Scribd. Available at: [Link]
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]
-
WITTIG REACTION | MECHANISM. AdiChemistry. Available at: [Link]
-
Wittig reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Removing Triphenylphosphine Oxide. University of Rochester. Available at: [Link]
-
The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Wittig Reaction. Dalal Institute. Available at: [Link]
-
How does one remove triphenylphosphine oxide from product? ResearchGate. Available at: [Link]
-
Wittig reaction & alkene geometry. YouTube. Available at: [Link]
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
What is Wittig Reaction ? Olefination Basics Mechanism Problems. YouTube. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]
-
Solved For the Wittig reaction, analyze the NMR and IR. Chegg.com. Available at: [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction. Slideshare. Available at: [Link]
-
Wittig Reaction - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
3-Methyl-1,2-thiazole-4-carbaldehyde. PubChem. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. Available at: [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]
Sources
- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. scribd.com [scribd.com]
- 15. adichemistry.com [adichemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. 3-Methyl-1,2-thiazole-4-carbaldehyde | C5H5NOS | CID 12955274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. synarchive.com [synarchive.com]
- 21. Schlosser Modification [organic-chemistry.org]
- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 23. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 24. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 25. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 26. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Workup [chem.rochester.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of 3-Methyl-1,2-Thiazole Derivatives for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount. The 3-methyl-1,2-thiazole (or 3-methylisothiazole) scaffold is a privileged core in a variety of biologically active compounds. Its structural nuances, dictated by substituent patterns, directly influence molecular interactions with biological targets. X-ray crystallography provides the most definitive insight into these atomic-level details, empowering rational drug design and optimization.
This guide offers a comparative analysis of the X-ray crystallographic data for 3-methyl-1,2-thiazole derivatives, with a focus on elucidating the structural impact of various functional groups. We will delve into the causality behind experimental choices in obtaining this data and provide a robust, self-validating protocol for researchers to apply to their own novel derivatives.
The Structural Landscape of 3-Methyl-1,2-Thiazole Derivatives: A Comparative Analysis
The geometry of the 3-methyl-1,2-thiazole ring and the spatial arrangement of its substituents are critical for its interaction with protein binding pockets. While a vast number of thiazole derivatives have been synthesized, comprehensive crystallographic comparisons of simple 3-methyl-1,2-thiazole derivatives are not abundant in the literature. However, by examining available crystal structures, including that of the widely used biocide methylisothiazolinone (MIT), we can derive valuable structural insights.
Case Study: The Crystal Structure of 2-Methyl-1,2-thiazol-3(2H)-one (Methylisothiazolinone, MIT)
A recent (2024) single-crystal X-ray diffraction study of methylisothiazolinone (MIT) provides a foundational dataset for understanding the core geometry of this class of compounds. The key crystallographic and structural parameters for MIT are summarized below.
| Parameter | Value | Significance in Drug Design |
| Crystal System | Triclinic | Influences crystal packing and potential for polymorphism. |
| Space Group | P-1 | Indicates an inversion center in the crystal lattice. |
| Unit Cell Dimensions | a = 5.99 Å, b = 6.99 Å, c = 7.99 Å | Defines the size and shape of the repeating unit in the crystal. |
| α = 111.1°, β = 100.1°, γ = 101.1° | ||
| C-S-N Angle | 90.81(2)° | The acute angle imposed by the five-membered ring geometry. |
| S-N Bond Length | 1.6851(5) Å | Reflects the bond order and stability of the S-N bond. |
| S-C Bond Length | 1.7096(6) Å | Typical for a sulfur atom in a five-membered heterocyclic ring. |
| Intermolecular Interactions | Short C-H···O hydrogen bonds | These interactions govern the crystal packing and can mimic interactions in a protein binding site. |
Data sourced from the Crystal Structure of the Biocide Methylisothiazolinone.
The planarity of the thiazole ring is a key feature, although the methyl group in MIT is slightly out of the plane. This deviation, along with the specific arrangement of intermolecular hydrogen bonds, dictates the crystal's layered structure. For drug development, these intermolecular interactions are of particular interest as they can provide a model for how the molecule might interact with polar residues in a target protein.
Comparative Insights from More Complex Derivatives
This observation suggests that the fundamental geometry of the 3-methyl-1,2-thiazole scaffold is robust. Therefore, the primary drivers of differential biological activity among derivatives are likely to be the electronic properties and steric profiles of the substituents at the 4 and 5 positions, and their resulting intermolecular interactions.
The "Why" Behind the "How": Causality in Experimental Design
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization conditions is not arbitrary and is guided by the physicochemical properties of the compound.
-
Solvent Selection: The ideal solvent or solvent system for crystallization should provide marginal solubility for the compound. A solvent in which the compound is too soluble will prevent precipitation, while a solvent in which it is insoluble will lead to amorphous solid. For many thiazole derivatives, polar aprotic solvents like ethanol, methanol, or acetone, often in combination with a less polar co-solvent like hexane or ethyl acetate, are good starting points. The goal is to achieve a supersaturated solution that cools slowly, allowing for ordered crystal growth.
-
Crystallization Technique:
-
Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, increasing the concentration and inducing crystallization. It is effective for moderately volatile solvents.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container with a reservoir of a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth. This method offers finer control over the rate of crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly. The decrease in solubility with temperature can lead to the formation of high-quality crystals.
-
The choice of technique depends on the compound's stability and solubility profile.
A Self-Validating Protocol for X-ray Crystallography of 3-Methyl-1,2-Thiazole Derivatives
This protocol is designed to be a self-validating system, meaning that successful execution of each step provides confidence in the integrity of the final structural model.
Step 1: Crystal Growth and Selection
-
Dissolution: Dissolve the purified 3-methyl-1,2-thiazole derivative in a minimal amount of a suitable solvent (e.g., ethanol) with gentle warming if necessary.
-
Crystallization: Employ one of the techniques described above (slow evaporation, vapor diffusion, or slow cooling). For a new compound, it is advisable to set up multiple crystallization trials with different solvents and conditions in parallel.
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in each dimension.
-
Mounting: Carefully mount the selected crystal on a cryoloop. For data collection at low temperatures (typically 100 K), the crystal is then flash-cooled in a stream of cold nitrogen gas to prevent ice formation and minimize radiation damage.
Step 2: Data Collection
-
Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure the intensities of a large number of unique reflections with good redundancy and completeness. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
Step 3: Structure Solution and Refinement
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Correct the data for experimental factors such as Lorentz and polarization effects.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit. The resulting electron density map should reveal the molecular structure.
-
Structure Refinement: Refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using a least-squares algorithm. The goal is to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions, or locate them from the difference Fourier map if the data quality is high.
-
Validation: The final structural model should be validated by checking for reasonable bond lengths, bond angles, and the absence of significant peaks in the final difference Fourier map. The R-factor (or R1) is a measure of the agreement between the experimental data and the calculated model; a value below 5-7% for small molecules is generally considered good.
Visualizing the Workflow and Molecular Interactions
To better illustrate the experimental process and the resulting structural information, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Key intermolecular interactions in 3-methyl-1,2-thiazole derivatives.
Implications for Rational Drug Design
The precise knowledge of a 3-methyl-1,2-thiazole derivative's three-dimensional structure, as provided by X-ray crystallography, is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features (e.g., the orientation of a substituent) with biological activity.
-
Lead Optimization: Guiding the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, knowing the position of a hydrogen bond donor on the molecule can inform the design of analogs that interact more strongly with a target protein.
-
Fragment-Based Drug Discovery: Using the crystallographic structure of a small fragment containing the 3-methyl-1,2-thiazole core bound to a target to guide the growth of the fragment into a more potent lead compound.
Conclusion
X-ray crystallography is an indispensable tool in the development of drugs based on the 3-methyl-1,2-thiazole scaffold. While a comprehensive comparative database of simple derivatives is still emerging, the detailed analysis of individual crystal structures provides crucial insights into the geometry and intermolecular interactions that govern their biological function. The experimental protocol and rationale presented here offer a robust framework for researchers to elucidate the structures of their own novel compounds, thereby accelerating the drug discovery process.
References
-
Crystal Structure of the Biocide Methylisothiazolinone. Molecules, 2024. [Link]
-
Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E, 2022. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
X-Ray Diffraction Basics. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Cambridge Structural Database (CSD). The Cambridge Crystallographic Data Centre (CCDC). [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-methyl-1,2-thiazole-4-carbaldehyde
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-methyl-1,2-thiazole-4-carbaldehyde, grounded in established safety principles and regulatory standards.
Hazard Profile and Essential Precautions
Understanding the intrinsic hazards of a substance is the foundation of its safe handling and disposal. 3-methyl-1,2-thiazole-4-carbaldehyde is a compound with a multi-faceted hazard profile that demands careful attention.[1] It is classified as a flammable liquid and vapor, is harmful if swallowed, and causes significant skin and eye irritation.[1] Furthermore, it may cause respiratory irritation upon inhalation.[1]
Before beginning any work that will generate waste, ensure the following personal protective equipment (PPE) is in use:
-
Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Ventilation: All handling of this chemical, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation: The Cornerstone of Safety
Due to its hazardous properties, 3-methyl-1,2-thiazole-4-carbaldehyde must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can endanger public health and the environment.[5][6][7]
Table 1: GHS Hazard Classification for 3-methyl-1,2-thiazole-4-carbaldehyde
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | ❗ |
| Skin irritation (Category 2) | H315: Causes skin irritation | ❗ |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | ❗ |
Source: PubChem CID 12955274[1]
Causality of Segregation: The single most critical step in waste management is proper segregation. Aldehydes are reactive compounds. Mixing them with incompatible chemicals can lead to violent, exothermic reactions, gas evolution capable of rupturing a sealed container, or the formation of explosive compounds.[6][7]
DO NOT mix 3-methyl-1,2-thiazole-4-carbaldehyde waste with:
-
Acids: Especially strong oxidizing acids like nitric acid.[6][7]
-
Bases: Strong bases can catalyze polymerization or other reactions.
-
Oxidizing Agents: Can create a significant fire or explosion hazard.[8]
-
Other Reactive Waste Streams: Avoid mixing with cyanides, alkali metals, or other organic waste streams unless their compatibility is certain.[6][7]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for accumulating and preparing waste for collection by a certified hazardous waste disposal service.
3.1. Waste Container Selection and Preparation
-
Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical. A high-density polyethylene (HDPE) carboy or the original manufacturer's container is often suitable.[5][6] The container must be in good condition with no leaks or cracks.
-
Initial Labeling: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[5][7] At a minimum, write "Hazardous Waste" and the full chemical name: "3-methyl-1,2-thiazole-4-carbaldehyde".
3.2. Accumulating Waste
-
Liquid Waste: Carefully transfer liquid waste into the designated, labeled container using a funnel. This should be done inside a chemical fume hood. Keep the container closed with a tight-fitting cap at all times, except when adding waste.[5][7]
-
Contaminated Solid Waste: Non-sharp solid waste (e.g., contaminated gloves, wipes, weighing paper) should be collected in a separate, clearly labeled, plastic-lined container.[6] Do not place this waste in regular trash.
-
Contaminated Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
3.3. Final Container Labeling and Storage
-
Complete the Label: Once the container is full (up to 90% capacity to allow for vapor expansion), complete the hazardous waste label. Include the full chemical name and the approximate percentage of each component if it is a mixture.[5]
-
Date the Container: Write the date the container was filled. This is crucial for regulatory compliance, as there are limits on how long waste can be stored on-site.[6]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA must be under the control of laboratory personnel. Use secondary containment (such as a plastic bin) to capture any potential leaks.[5][7] Ensure it is stored away from incompatible materials.[7]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.[5]
Emergency Spill Management
In the event of a spill, immediate and correct action is vital to prevent injury and further contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.
-
Contain the Spill: For small spills, use a commercial sorbent pad or a non-combustible absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collect Waste: Carefully scoop the absorbed material and place it into a sealable, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the waste management process for 3-methyl-1,2-thiazole-4-carbaldehyde.
Caption: Decision workflow for proper disposal of 3-methyl-1,2-thiazole-4-carbaldehyde waste.
Regulatory Framework
The management of hazardous chemical waste in the United States is primarily governed by the EPA under the RCRA.[3][10] These regulations establish a "cradle-to-grave" system for tracking hazardous waste from the point of generation to its final disposal.[11] Additionally, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform and train employees on the hazards of chemicals in the workplace.[12][13] Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical federal regulations.
References
- U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste.
- National Center for Biotechnology Information. (n.d.). 3-Methyl-1,2-thiazole-4-carbaldehyde. PubChem.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. NSWAI.
- Wikipedia. (n.d.). United States Environmental Protection Agency.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet.
- BB Fabrication. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
Sources
- 1. 3-Methyl-1,2-thiazole-4-carbaldehyde | C5H5NOS | CID 12955274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. nswai.org [nswai.org]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. United States Environmental Protection Agency - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. osha.gov [osha.gov]
- 13. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
